![molecular formula C15H9F2N3O4S B2824690 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 325988-78-1](/img/structure/B2824690.png)
2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a benzothiazole group, and a nitro group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the benzamide group could participate in reactions with amines or alcohols, while the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications
Boron Reagents in Cross-Coupling Reactions
- 2,6-Difluoro-4-methoxyphenylboronic acid (a derivative of our compound) is employed in Suzuki–Miyaura cross-coupling reactions. These reactions facilitate the formation of carbon–carbon bonds. Boron reagents like this one are versatile tools in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other benzothiazole derivatives, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
Similar compounds have been associated with a range of biological activities, suggesting potential therapeutic applications .
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O4S/c1-24-10-5-7(20(22)23)6-11-13(10)18-15(25-11)19-14(21)12-8(16)3-2-4-9(12)17/h2-6H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHNSCBGAKDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
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